(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Bradykinin B1 receptor antagonist Substituted benzamide synthesis Amide coupling reaction

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS 1246509-63-6) is a chiral 1-aminoindane derivative bearing a methyl ester at the 5-position of the indane scaffold, supplied as the hydrochloride salt (molecular formula: C₁₁H₁₄ClNO₂, MW: 227.69). The compound possesses a single stereogenic center at the 1-position with (R)-absolute configuration, distinguishing it from its (S)-enantiomer (CAS 943843-23-0) and the racemic free base (CAS 1097196-76-3).

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 1246509-63-6
Cat. No. B2410912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
CAS1246509-63-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H/t10-;/m1./s1
InChIKeyUOZGMHAMWDHRQO-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Methyl 1-Amino-2,3-Dihydro-1H-Indene-5-Carboxylate Hydrochloride (CAS 1246509-63-6): Chiral Aminoindane Building Block for Bradykinin B1 Antagonist Synthesis


(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS 1246509-63-6) is a chiral 1-aminoindane derivative bearing a methyl ester at the 5-position of the indane scaffold, supplied as the hydrochloride salt (molecular formula: C₁₁H₁₄ClNO₂, MW: 227.69) . The compound possesses a single stereogenic center at the 1-position with (R)-absolute configuration, distinguishing it from its (S)-enantiomer (CAS 943843-23-0) and the racemic free base (CAS 1097196-76-3) . It is utilized as a versatile chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of substituted benzamide-based bradykinin B1 receptor antagonists for pain therapy, as documented in patent US20120071461A1 [1]. The hydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the neutral free base (CAS 1213609-13-2, MW: 191.23) .

Why Generic Substitution of (R)-Methyl 1-Amino-2,3-Dihydro-1H-Indene-5-Carboxylate Hydrochloride Fails: Chirality, Regiochemistry, and Salt Form Matter


Substituting this compound with a generic aminoindane analog—even one sharing the same molecular formula—introduces several critical failure modes for reproducible research. First, the (R)-enantiomer and (S)-enantiomer (CAS 943843-23-0) are chemically distinct entities that can exhibit divergent pharmacological activities and synthetic reactivity profiles; swapping enantiomers may lead to a different stereochemical outcome in downstream chiral syntheses . Second, the 5-carboxylate regioisomer is not interchangeable with the 4-carboxylate regioisomer (CAS 1213485-48-3), as the substitution position on the indane ring alters both the electronic properties and the spatial orientation of the ester group, affecting subsequent coupling reactions . Third, the hydrochloride salt form provides well-defined stoichiometry (1:1 salt), consistent aqueous solubility, and standardized handling—properties that the free base (CAS 1213609-13-2) or racemic mixtures (CAS 1097196-76-3) do not reliably match . These variables cannot be normalized by simple molar correction in multi-step synthetic protocols, making unambiguous compound identity essential for procurement decisions.

Quantitative Differentiation Evidence for (R)-Methyl 1-Amino-2,3-Dihydro-1H-Indene-5-Carboxylate Hydrochloride


Validated Synthetic Utility: 74% Isolated Yield in Bradykinin B1 Antagonist Key Intermediate Synthesis

The target compound has been explicitly validated as a reactant in the synthesis of (R)-methyl 1-(2-chlorobenzamido)-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the preparation of substituted benzamide bradykinin B1 receptor antagonists (US20120071461A1). The amide coupling reaction with 2-chlorobenzoyl chloride, using N,N-diisopropylethylamine in dichloromethane, proceeded over 2.0 hours to afford the desired product in 74% isolated yield [1]. This patent-documented synthetic precedent establishes the compound's practical utility in a therapeutically relevant chemical series. In contrast, no equivalent patent-validated synthetic protocol using the (S)-enantiomer (CAS 943843-23-0) for the same reaction has been identified, indicating that the (R)-configuration is specifically required for this synthetic pathway [2].

Bradykinin B1 receptor antagonist Substituted benzamide synthesis Amide coupling reaction Pain therapeutics

Absolute Stereochemical Configuration: (R)-Enantiomer vs. (S)-Enantiomer Procurement Distinction

The target compound possesses (R)-absolute configuration at the 1-position of the indane ring, with the InChI Key UOZGMHAMWDHRQO-HNCPQSOCSA-N confirming the specific stereochemistry . The (S)-enantiomer (CAS 943843-23-0) has the same molecular formula (C₁₁H₁₄ClNO₂) and molecular weight (227.69) but a distinct InChI Key (UOZGMHAMWDHRQO-OXZMBGLCNA-N) and MDL number (MFCD22393220 vs. MFCD22392682 for the (R)-enantiomer) . The free base forms also differ: (R)-free base is CAS 1213609-13-2, and (S)-free base is CAS 903557-36-8. Both enantiomers are commercially available at comparable purity grades (95-98%), but they are not interchangeable in stereospecific synthetic applications [1]. The hydrochloride salt form of the (R)-enantiomer provides a well-defined stoichiometric entity with MW 227.69, versus the free base MW of 191.23, ensuring accurate molar calculations in reaction setups .

Chiral resolution Enantiomeric purity Stereochemistry Asymmetric synthesis

Regiochemical Differentiation: 5-Carboxylate vs. 4-Carboxylate Aminoindane Building Blocks

The target compound features the carboxylate ester at the 5-position of the indane ring. The 4-carboxylate regioisomer (CAS 1213485-48-3, methyl (1R)-1-aminoindane-4-carboxylate hydrochloride) shares the same molecular formula (C₁₁H₁₄ClNO₂) and (R)-configuration but positions the ester group one position closer to the amino-bearing carbon . This positional difference alters the spatial relationship between the reactive amino group and the ester moiety, which can significantly impact both intramolecular interactions and the geometry of downstream coupling products. In the context of bradykinin B1 antagonist synthesis, the 5-carboxylate isomer yields the specific indane-5-carboxamide core scaffold found in the exemplified patent compounds (US20120071461A1), whereas corresponding 4-carboxylate-derived analogs would produce a structurally distinct series with unknown pharmacological profiles [1]. Both regioisomers are commercially available at comparable purity grades (≥95%), but they lead to chemically distinct final products .

Regioisomer Indane scaffold Structure-activity relationship Medicinal chemistry

Hydrochloride Salt Advantage: Solubility, Storage Stability, and Stoichiometric Precision Over Free Base Forms

The hydrochloride salt (CAS 1246509-63-6, MW 227.69) offers practical advantages over the corresponding free base (CAS 1213609-13-2, MW 191.23) in laboratory handling . The salt form has a calculated LogP of 1.84, indicating moderate lipophilicity balanced with enhanced aqueous solubility from the ionized amine, which facilitates dissolution in polar reaction media and simplifies purification workflows [1]. Vendor specifications recommend storage at 2-8°C with protection from light for the hydrochloride salt, whereas the free base requires sealed, dry storage at 2-8°C . The well-defined 1:1 salt stoichiometry enables precise molar calculations without the variability associated with hygroscopic free amines. The hydrochloride form is classified with hazard statements H302, H315, H319, H335 (harmful if swallowed; causes skin, eye, and respiratory irritation), requiring appropriate personal protective equipment during handling [1]. The (S)-enantiomer hydrochloride (CAS 943843-23-0) shares identical physical properties but opposite optical rotation, while the free base (both enantiomers) lacks the solubility and stability benefits of salt formation .

Salt form selection Aqueous solubility Chemical stability Reaction stoichiometry

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is commercially available from multiple reputable vendors at defined purity grades, enabling competitive procurement. Documented purity specifications include ≥97% (ChemScene, Cat. CS-0196620) , ≥95% (AKSci, Cat. 5159DT) , 97% (CymitQuimica, Ref. IN-DA01DDVI) , and 98% (HZBPCN, Cat. WR152424) [1]. The (S)-enantiomer is available at comparable purity grades (97% from Macklin, 95% from Combi-Blocks), meaning purity alone does not differentiate the enantiomers for procurement—correct stereochemical selection is the critical factor . Price comparison at the 100 mg scale shows a range of approximately $270–$419 across vendors, providing procurement flexibility. The compound is classified as non-hazardous for transportation (not a DOT/IATA hazardous material), simplifying shipping logistics compared to some structurally related aminoindanes . Certificates of Analysis (COA) with batch-specific molecular weight data are available upon request from multiple suppliers, supporting quality assurance documentation requirements .

Procurement specification Purity grade Vendor comparison Quality assurance

Transparency Statement: Limitations of Available Comparative Quantitative Evidence

It is important to acknowledge that high-strength, head-to-head comparative quantitative biological or pharmacological data for this specific compound versus its closest analogs are limited in the publicly available literature. The compound is primarily documented as a synthetic intermediate rather than as a final biologically active entity. No peer-reviewed publications reporting direct side-by-side IC₅₀ comparisons, selectivity panels, or in vivo pharmacokinetic profiling for CAS 1246509-63-6 against its (S)-enantiomer, 4-carboxylate regioisomer, or racemic mixture were identified in the accessible database search (PubMed, BindingDB, ChEMBL, Google Patents) at the time of analysis. The BindingDB entry BDBM50360416 (CHEMBL1934260) reports a Ki of 4 nM and IC₅₀ of 4 nM for a structurally distinct final bradykinin B1 antagonist compound, not for the target aminoindane intermediate itself [1]. The differentiation evidence presented herein therefore relies primarily on stereochemical identity, regiochemistry, salt form characteristics, validated synthetic utility, and commercial availability metrics. Users requiring direct pharmacological comparative data should commission bespoke head-to-head profiling studies. This transparency statement does not diminish the compound's procurement value but rather contextualizes the nature and strength of available evidence for informed decision-making .

Evidence quality assessment Data gaps Research procurement Due diligence

Optimal Application Scenarios for (R)-Methyl 1-Amino-2,3-Dihydro-1H-Indene-5-Carboxylate Hydrochloride Based on Evidence


Synthesis of (R)-Configured Bradykinin B1 Receptor Antagonist Intermediates via Amide Coupling

The compound is optimally deployed as the chiral amino building block in the synthesis of (R)-methyl 1-(2-chlorobenzamido)-2,3-dihydro-1H-indene-5-carboxylate and related intermediates for bradykinin B1 receptor antagonist programs, following the protocol documented in US20120071461A1. The patent-validated 74% isolated yield using 2-chlorobenzoyl chloride, N,N-diisopropylethylamine, and dichloromethane over 2 hours provides a reproducible synthetic benchmark [1]. The (R)-configuration at the 1-position is stereospecifically required to generate the desired (R)-amide diastereomer; use of the (S)-enantiomer would yield the opposite diastereomer with unknown pharmacological properties. The 5-carboxylate methyl ester position ensures the correct indane-5-carboxamide core after subsequent amidation, consistent with the exemplified patent compounds [2].

Chiral Pool Synthesis for CNS-Targeted and Neurological Disorder Drug Discovery Programs

The compound serves as a chiral pool starting material for constructing enantiomerically pure aminoindane-based molecules targeting central nervous system disorders. The aminoindane scaffold is a recognized privileged structure in GlyT1 inhibitor development (as documented in patents US8846743 and US20120040948) [1]. The (R)-1-aminoindane core, combined with the 5-carboxylate ester handle, provides two orthogonal functionalization sites: the primary amine for amide or sulfonamide coupling and the methyl ester for hydrolysis or transesterification. The hydrochloride salt ensures consistent stoichiometry in multi-step synthetic sequences where precise molar control is critical [2]. The computed LogP of 1.84 suggests balanced lipophilicity suitable for generating CNS-penetrant lead compounds [3].

Enantioselective Method Development and Chiral Analytical Reference Standard

With well-defined stereochemistry (InChI Key: UOZGMHAMWDHRQO-HNCPQSOCSA-N) and commercial availability at ≥97% purity [1], this compound is suitable as a chiral reference standard for developing enantioselective analytical methods (HPLC, SFC, or CE with chiral stationary phases) to monitor enantiomeric purity in aminoindane-containing reaction streams. The distinct InChI Key and MDL number (MFCD22392682) differentiate it unambiguously from the (S)-enantiomer (InChI Key: UOZGMHAMWDHRQO-OXZMBGLCNA-N; MDL: MFCD22393220) in cheminformatics databases, enabling automated compound registration and inventory management [2]. Its non-hazardous transport classification simplifies international shipment for multi-site collaborative research programs [3].

Structure-Activity Relationship (SAR) Exploration of Indane-5-Carboxylate Pharmacophores

The compound is suited as the common synthetic intermediate for systematic SAR studies around the indane-5-carboxylate pharmacophore. Divergent functionalization of the primary amine (acylation, sulfonylation, reductive amination, or urea formation) while maintaining the 5-carboxylate ester position constant enables exploration of the N-substituent SAR space [1]. The 5-carboxylate regioisomer identity is critical: SAR series built from the 4-carboxylate regioisomer (CAS 1213485-48-3) would probe an entirely different pharmacophoric geometry and are not directly comparable [2]. The hydrochloride salt provides uniform solubility across reaction conditions, reducing solvent screening requirements during parallel synthesis campaigns [3].

Quote Request

Request a Quote for (R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.